molecular formula C20H15ClN2S2 B2532642 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole CAS No. 867042-85-1

4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole

Cat. No.: B2532642
CAS No.: 867042-85-1
M. Wt: 382.92
InChI Key: UKJOKBHOSSJDDU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The chlorophenyl and p-tolyl groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with the thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the p-tolyl moiety, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various functionalized thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include enzymes, receptors, or DNA, and pathways involved could range from metabolic inhibition to signal transduction interference.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(thiazol-2-yl)methylthiazole: Lacks the chlorophenyl and p-tolyl groups, potentially altering its chemical reactivity and biological activity.

    4-(4-Methylphenyl)-2-(thiazol-2-yl)methylthiazole: Similar structure but without the chlorine atom, which may affect its electronic properties and interactions.

Uniqueness

4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole is unique due to the presence of both chlorophenyl and p-tolyl groups, which can influence its chemical behavior and potential applications. The combination of these substituents may enhance its biological activity or provide specific electronic characteristics useful in material science.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOKBHOSSJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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